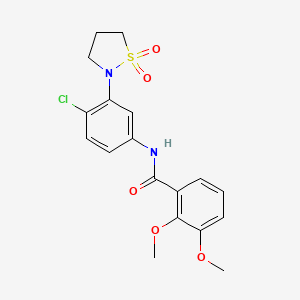
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用机制
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide selectively targets mutant p53, inducing conformational changes that restore its wild-type function. This leads to the activation of downstream pathways that promote cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other proteins that are involved in cancer progression, including AKT and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is its selectivity for mutant p53, which makes it a promising therapeutic agent for the treatment of cancers that harbor this mutation. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for this compound in humans.
未来方向
For N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide include the development of more potent and selective analogs, as well as the exploration of combination therapies with other anticancer agents. Additionally, further studies are needed to determine the optimal patient population for this compound, as well as the potential biomarkers that could be used to predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets mutant p53 and has shown promising results in preclinical studies for the treatment of various types of cancer. Further studies are needed to determine its optimal dosing and treatment regimen, as well as its potential as a combination therapy with other anticancer agents. Clinical trials are needed to evaluate its safety and efficacy in humans.
合成方法
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is synthesized through a three-step process, starting with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with 4-aminobenzamide to yield this compound.
科学研究应用
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide has been studied extensively in preclinical models for the treatment of various types of cancer, including breast, ovarian, lung, and colon cancer. In vitro studies have shown that this compound inhibits the activity of mutant p53, a protein that is commonly found in cancer cells and is associated with tumor growth and metastasis. In vivo studies have demonstrated that this compound inhibits tumor growth and improves survival rates in animal models of cancer.
属性
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-16-6-3-5-13(17(16)26-2)18(22)20-12-7-8-14(19)15(11-12)21-9-4-10-27(21,23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAACEFFGDEGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)

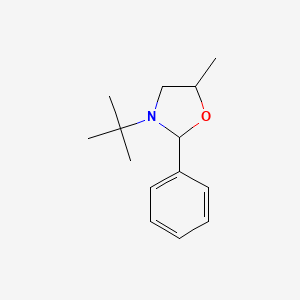
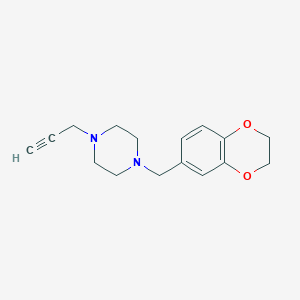
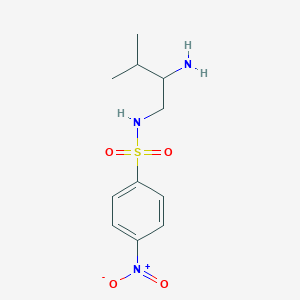
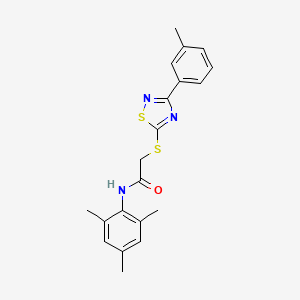
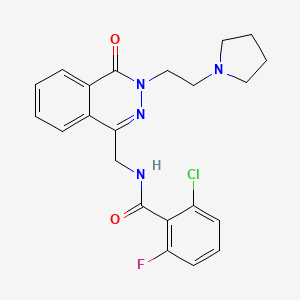




![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2911678.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2911679.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2911680.png)